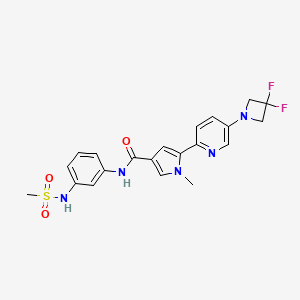

Dhx9-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H21F2N5O3S |

|---|---|

Molecular Weight |

461.5 g/mol |

IUPAC Name |

5-[5-(3,3-difluoroazetidin-1-yl)-2-pyridinyl]-N-[3-(methanesulfonamido)phenyl]-1-methylpyrrole-3-carboxamide |

InChI |

InChI=1S/C21H21F2N5O3S/c1-27-11-14(20(29)25-15-4-3-5-16(9-15)26-32(2,30)31)8-19(27)18-7-6-17(10-24-18)28-12-21(22,23)13-28/h3-11,26H,12-13H2,1-2H3,(H,25,29) |

InChI Key |

NFDWKTIXFFIEAC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=C1C2=NC=C(C=C2)N3CC(C3)(F)F)C(=O)NC4=CC(=CC=C4)NS(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of Dhx9-IN-1?

An In-depth Guide to the Mechanism of Action of DHX9 Inhibitors For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme critical to various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability. Its ability to unwind complex nucleic acid structures, such as R-loops and double-stranded RNA (dsRNA), prevents replication stress and aberrant immune responses. In many cancers, particularly those with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR), tumor cells exhibit a heightened dependency on DHX9 for survival. This dependency has made DHX9 a compelling target for precision oncology. This document details the mechanism of action of small-molecule inhibitors of DHX9, with a focus on the potent and selective tool compound ATX968, referred to herein as Dhx9-IN-1.

This compound functions as an allosteric inhibitor of the helicase's unwinding activity. By binding to a pocket distinct from the ATP-binding site, it prevents DHX9 from resolving RNA/DNA hybrids (R-loops) and dsRNA structures.[1] The accumulation of these nucleic acid species triggers two primary downstream anti-tumor effects: (1) catastrophic replication stress and DNA damage, leading to cell cycle arrest and apoptosis, and (2) activation of an innate immune response through viral mimicry, rendering tumors more immunogenic.[2][3]

Direct Enzymatic Inhibition

The primary mechanism of action of this compound is the direct, non-competitive inhibition of the DHX9 helicase function.[1][4] DHX9 utilizes the energy from ATP hydrolysis to unwind a variety of substrates, including dsRNA, DNA:RNA hybrids (R-loops), and G-quadruplexes.[5][6] this compound is a partial inhibitor of DHX9's ATPase activity but acts as a full inhibitor of its crucial unwinding function.[1] This indicates that while the inhibitor may not completely block ATP hydrolysis, it effectively uncouples this process from the mechanical unwinding of nucleic acid substrates.

The inhibition is highly potent and selective. Biophysical and biochemical assays confirm high-affinity binding and potent inhibition of the helicase's unwinding capability.[4]

Data Presentation: Biochemical and Cellular Potency

The following tables summarize the quantitative data for the DHX9 inhibitor ATX968 (this compound).

Table 1: Biochemical and Biophysical Activity of ATX968

| Assay Type | Parameter | Value | Reference |

|---|---|---|---|

| Helicase Unwinding Assay | IC₅₀ | 8 nM | [4] |

| Surface Plasmon Resonance (SPR) | K_D | 1.3 nM |[4] |

Table 2: Cellular Target Engagement and Anti-proliferative Activity of ATX968

| Assay Type | Cell Line Context | Parameter | Value | Reference |

|---|---|---|---|---|

| circBRIP1 Induction | MSI-H/dMMR CRC | EC₅₀ | 54 nM | [5] |

| circBRIP1 Induction | General | EC₅₀ | 101 nM | [4] |

| Anti-Proliferation | MSI-H/dMMR CRC (LS411N) | IC₅₀ | < 1 µM |[7] |

Cellular Mechanism of Action: Induction of Replication Stress

Upon entering a cell, this compound's inhibition of DHX9 leads to the rapid accumulation of unresolved R-loops.[2] R-loops are three-stranded nucleic acid structures composed of a DNA:RNA hybrid and the associated displaced single-stranded DNA. DHX9 normally resolves these structures to ensure the smooth progression of replication forks and transcription machinery.[8]

Failure to resolve R-loops leads to transcription-replication collisions, causing replication fork stalling, collapse, and the formation of DNA double-strand breaks (DSBs).[3][4] This cascade of events is known as replication stress. The cellular response to this damage includes the activation of the DNA Damage Response (DDR) pathway, cell cycle arrest in the G2/M phase, and ultimately, the initiation of apoptosis in cancer cells that are highly dependent on DHX9.[2][7] This selective vulnerability is particularly pronounced in MSI-H/dMMR cancer cells.[3]

Caption: DHX9 inhibition leads to R-loop accumulation, replication stress, and apoptosis.

Cellular Mechanism of Action: Viral Mimicry and Immune Activation

A parallel and equally important mechanism of action is the induction of a tumor-intrinsic interferon response, a state known as "viral mimicry." DHX9 is responsible for unwinding endogenous dsRNA structures that arise from the transcription of repetitive elements, such as inverted Alu repeats.[9]

When this compound inhibits DHX9, these dsRNA molecules accumulate in the cytoplasm.[3] Cytosolic dsRNA sensors, such as RIG-I and MDA5, recognize these molecules as pathogen-associated molecular patterns (PAMPs). This recognition triggers downstream signaling cascades that converge on the activation of transcription factors like NF-κB and IRF3/7.[3][4] These factors then drive the expression of Type I interferons (IFN-α/β) and other inflammatory cytokines. This innate immune activation within the tumor microenvironment can enhance immune cell infiltration and improve the efficacy of immunotherapies.[3]

Caption: DHX9 inhibition causes dsRNA accumulation, triggering an antiviral-like response.

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below.

DHX9 Helicase Unwinding Assay

This assay measures the ability of DHX9 to unwind a dsRNA substrate, and the inhibitory effect of a compound on this activity.

-

Principle: A fluorophore (e.g., Cy5) on one strand of a dsRNA substrate is quenched by a quencher on the complementary strand. Upon unwinding by DHX9, the strands separate, leading to an increase in fluorescence.

-

Materials:

-

Protocol:

-

Prepare serial dilutions of this compound in DMSO and spot 100 nL into the assay plate wells.

-

Add DHX9 enzyme (final concentration ~2.5 nM) to the wells containing the compound and pre-incubate for 15 minutes at room temperature.[6]

-

Initiate the reaction by adding the dsRNA substrate (final concentration ~12.5 nM) and ATP (final concentration ~5 µM).[6]

-

Immediately place the plate in a plate reader and measure the fluorescence signal kinetically at 60-second intervals for 30-60 minutes.

-

Calculate the initial velocity (slope) of the reaction.

-

Plot the velocities against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

DHX9 ATPase Assay

This assay measures the ATP hydrolysis activity of DHX9, which is coupled to its helicase function.

-

Principle: The amount of ADP produced from ATP hydrolysis by DHX9 is quantified using a commercially available detection kit (e.g., ADP-Glo™).

-

Materials:

-

Purified recombinant human DHX9 protein.

-

dsRNA or yeast RNA substrate.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.25 mM MgCl₂, 0.01% Triton X-100.[11]

-

ATP solution.

-

ADP-Glo™ Assay Kit (Promega) or similar.

-

384-well white plates.

-

-

Protocol:

-

Add test inhibitor and DHX9 enzyme (final concentration ~0.6-4 nM) to the wells of a 384-well plate.[10][11]

-

Add the RNA substrate (e.g., 0.1 mg/mL Yeast RNA) and ATP (e.g., 50 µM) to initiate the enzyme reaction.[11]

-

Incubate for 45-60 minutes at 30°C or room temperature.[10][11]

-

Stop the reaction and measure the ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

-

After a 45-minute incubation, add the Kinase Detection Reagent.

-

Incubate for another 45 minutes and measure the luminescence signal on a plate reader.

-

Calculate EC₅₀ values by plotting luminescence against inhibitor concentration.

-

Cellular Target Engagement (circBRIP1 Assay)

This assay quantifies the level of a specific circular RNA, circBRIP1, which serves as a proximal pharmacodynamic biomarker for DHX9 inhibition in cells.[12]

-

Principle: Inhibition of DHX9 prevents the resolution of inverted Alu repeats in the BRIP1 pre-mRNA, leading to a back-splicing event that robustly increases the formation of circBRIP1.[12][13] This change is measured via quantitative reverse transcription PCR (qRT-PCR).

-

Materials:

-

Cancer cell lines (e.g., HCT116, LS411N).

-

This compound compound.

-

RNA extraction kit.

-

Reverse transcription reagents.

-

qPCR primers/probes specific for the circBRIP1 back-splice junction and a housekeeping gene.

-

qPCR master mix.

-

-

Protocol:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with a dose range of this compound for 6-24 hours.[14]

-

Harvest cells and extract total RNA using a commercial kit.

-

Perform reverse transcription to synthesize cDNA.

-

Set up qPCR reactions using primers/probes for circBRIP1 and a reference gene.

-

Run the qPCR and determine the threshold cycle (Ct) values.

-

Calculate the relative expression of circBRIP1 (normalized to the reference gene) using the ΔΔCt method.

-

Plot the fold-change in circBRIP1 levels against inhibitor concentration to determine the EC₅₀ value.

-

Caption: Workflow for characterizing DHX9 inhibitors from biochemical to in vivo studies.

Conclusion

The mechanism of action of this compound is a multi-faceted process initiated by the allosteric inhibition of DHX9's helicase activity. This primary action sets off a cascade of cellular events, most notably the accumulation of R-loops and dsRNA. These unresolved nucleic acid structures induce synthetic lethality in vulnerable cancer cells through replication stress and DNA damage, while simultaneously stimulating an innate immune response that can prime the tumor microenvironment for immune-mediated clearance. The potent and selective nature of inhibitors like ATX968 validates DHX9 as a promising therapeutic target for MSI-H/dMMR cancers and potentially other malignancies with dependencies on R-loop resolution.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. accenttx.com [accenttx.com]

- 7. accenttx.com [accenttx.com]

- 8. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. accenttx.com [accenttx.com]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. accenttx.com [accenttx.com]

- 14. researchgate.net [researchgate.net]

The Biochemical and Cellular Impact of DHX9 Inhibition: A Technical Overview of Dhx9-IN-1/ATX968

For Researchers, Scientists, and Drug Development Professionals

Introduction

DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme critical to numerous cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2] Its ability to unwind DNA and RNA duplexes, as well as more complex nucleic acid structures like R-loops, makes it a central player in gene regulation and RNA metabolism.[1][2] Elevated expression of DHX9 is observed in various cancers, correlating with poor prognosis and making it an attractive therapeutic target.[3] This document provides a detailed technical guide on the biochemical and cellular effects of a potent and selective small-molecule inhibitor of DHX9, referred to herein as Dhx9-IN-1 and more broadly characterized in scientific literature as ATX968.[3] This inhibitor serves as a valuable tool for investigating DHX9 function and as a promising lead for the development of precision cancer therapeutics, particularly for tumors with deficient mismatch repair (dMMR) and high microsatellite instability (MSI-H).[3][4]

Mechanism of Action

This compound/ATX968 functions as an allosteric inhibitor of DHX9.[5][6] It binds to a pocket distinct from the ATP-binding site, leading to the full inhibition of DHX9's helicase/unwinding activity, while only partially inhibiting its ATPase activity.[5][6] The primary consequence of this inhibition is the cell's inability to resolve secondary nucleic acid structures that form during transcription and replication. This leads to two major downstream cellular events: the accumulation of double-stranded RNA (dsRNA) and R-loops (DNA/RNA hybrids).[4][7]

These accumulated nucleic acid structures trigger two distinct but interconnected signaling pathways:

-

Tumor-Intrinsic Interferon Response: The buildup of cytoplasmic dsRNA is recognized by cellular sensors like MDA5, activating a "viral mimicry" response.[7][8] This leads to the activation of innate immune signaling pathways, culminating in the production of type I interferons and other inflammatory cytokines.[7][9]

-

Replication Stress and DNA Damage: The persistence of R-loops creates obstacles for the DNA replication machinery, leading to replication fork stalling, collapse, and ultimately, DNA double-strand breaks (DSBs).[4][7][10] This induction of replication stress activates the DNA Damage Response (DDR) pathway, resulting in cell cycle arrest and, in cancer cells, apoptosis.[3][4]

Quantitative Data on this compound/ATX968

The following tables summarize the key quantitative metrics reported for the DHX9 inhibitor ATX968.

Table 1: Biochemical Activity of ATX968

| Parameter | Value | Species | Assay Type | Reference |

| Unwinding IC50 | 8 nM | Human | Biochemical Helicase Assay | [11] |

| SPR Kd | 1.3 nM | Human | Surface Plasmon Resonance | [11] |

Table 2: Cellular Activity of ATX968

| Parameter | Value (nM) | Cell Line Context | Assay Type | Reference |

| circBRIP1 EC50 | 101 | Colorectal Cancer | circRNA Induction | [11] |

| circAKR1A1 EC50 | 95 | Colorectal Cancer | circRNA Induction | [11] |

| circDKC1 EC50 | 236 | Colorectal Cancer | circRNA Induction | [11] |

| Antiproliferative IC50 | <1000 | MSI-H/dMMR Colorectal Cancer | Cell Viability | [12] |

Signaling Pathways and Cellular Processes Affected by DHX9 Inhibition

The following diagrams illustrate the key pathways modulated by this compound/ATX968.

Caption: Mechanism of Action for this compound/ATX968.

Caption: Key Experimental Workflow for DHX9 Inhibitor Characterization.

Detailed Experimental Protocols

The following protocols are representative methodologies for assessing the biochemical and cellular effects of this compound/ATX968, based on published literature.[3][13]

DHX9 Helicase Unwinding Assay

-

Principle: This assay measures the ability of DHX9 to unwind a fluorescently labeled RNA:DNA hybrid substrate. Inhibition of unwinding by ATX968 results in a decreased fluorescent signal.

-

Materials:

-

Purified human DHX9 protein

-

Fluorescently labeled RNA oligonucleotide (e.g., with FAM at the 5' end)

-

Quencher-labeled DNA oligonucleotide complementary to the RNA

-

Assay Buffer: 25 mM MOPS (pH 7.0), 50 mM KCl, 2 mM DTT, 5 mM MgCl₂, 0.1 mg/mL BSA

-

ATP solution (10 mM)

-

ATX968 compound dilutions

-

384-well, low-volume, black plates

-

-

Procedure:

-

Prepare the RNA:DNA hybrid substrate by annealing the FAM-labeled RNA and quencher-labeled DNA at a 1:1.2 molar ratio in annealing buffer (10 mM Tris-HCl, 50 mM NaCl). Heat to 95°C for 5 minutes and cool slowly to room temperature.

-

Prepare serial dilutions of ATX968 in DMSO, then dilute into Assay Buffer. The final DMSO concentration should be ≤1%.

-

Add 5 µL of ATX968 dilutions or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.

-

Add 5 µL of DHX9 protein diluted in Assay Buffer to each well to a final concentration of 2 nM.

-

Incubate for 30 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding 10 µL of a substrate/ATP mix (final concentrations: 25 nM RNA:DNA hybrid, 1 mM ATP) to all wells.

-

Immediately measure the fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for 30-60 minutes using a plate reader.

-

Calculate the initial reaction rates and plot them against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Proliferation Assay (CellTiter-Glo®)

-

Principle: This assay quantifies cell viability by measuring ATP levels, which are indicative of metabolically active cells.

-

Materials:

-

MSI-H/dMMR cancer cell lines (e.g., HCT116, LS411N)

-

Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

ATX968 compound dilutions

-

96-well, clear-bottom, white plates

-

CellTiter-Glo® 2.0 Luminescent Cell Viability Assay reagent

-

-

Procedure:

-

Seed cells in 96-well plates at a density of 1,000-2,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

-

Prepare 1:3 serial dilutions of ATX968 in culture medium, starting from a top concentration of 10 µM.

-

Remove the overnight medium from the cells and add 100 µL of the compound dilutions or vehicle control.

-

Incubate the plates for 10 days at 37°C and 5% CO₂.

-

On day 5, perform a medium exchange, adding fresh medium containing the respective concentrations of ATX968.

-

At the end of the 10-day incubation, allow the plate to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® 2.0 reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Normalize the data to the vehicle-treated cells and plot the percentage of viability against the inhibitor concentration to determine the IC50 value.

-

EdU Incorporation Assay for DNA Synthesis

-

Principle: This assay measures active DNA synthesis by detecting the incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, into newly synthesized DNA.

-

Materials:

-

MSI-H/dMMR cancer cell lines (e.g., HCT116)

-

ATX968

-

Click-iT™ EdU Cell Proliferation Kit for Imaging (e.g., with Alexa Fluor™ 488)

-

96-well imaging plates

-

4% Paraformaldehyde (PFA) in PBS

-

DAPI for nuclear counterstaining

-

-

Procedure:

-

Seed cells onto 96-well imaging plates and allow them to adhere overnight.

-

Treat cells with 1 µM ATX968 or vehicle control (DMSO) for 4 days.

-

Add EdU to the culture medium to a final concentration of 10 µM.

-

Incubate the cells for 2 hours at 37°C to allow for EdU incorporation.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with a saponin-based buffer provided in the kit.

-

Prepare the Click-iT® reaction cocktail containing the Alexa Fluor™ picolyl azide according to the manufacturer's protocol.

-

Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.

-

Wash the cells.

-

Stain the nuclei with DAPI for 5-10 minutes.

-

Image the plates using a high-content imaging system.

-

Quantify the percentage of EdU-positive cells (cells with active DNA synthesis) relative to the total number of DAPI-stained cells.

-

Conclusion

This compound/ATX968 is a potent and selective inhibitor of DHX9 that has demonstrated significant anti-proliferative activity in preclinical cancer models, particularly those with MSI-H/dMMR status. Its mechanism of action, involving the induction of replication stress and a tumor-intrinsic interferon response, provides a strong rationale for its further development. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to study DHX9 biology and explore the therapeutic potential of its inhibition.

References

- 1. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. profiles.foxchase.org [profiles.foxchase.org]

- 5. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]

- 12. accenttx.com [accenttx.com]

- 13. aacrjournals.org [aacrjournals.org]

Dhx9-IN-1: A Technical Guide to Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a crucial enzyme involved in a multitude of cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2][3] Its multifaceted role in cellular function has made it an attractive therapeutic target, particularly in oncology and virology.[2][4] This technical guide provides an in-depth overview of the target engagement and binding affinity of DHX9 inhibitors, with a focus on the well-characterized inhibitor ATX968, which serves as a proxy for Dhx9-IN-1 in the available literature. We will delve into the quantitative data, experimental protocols for key assays, and the signaling pathways modulated by DHX9.

Quantitative Data Summary

The following tables summarize the key quantitative data for the DHX9 inhibitor ATX968, demonstrating its biochemical activity and cellular target engagement.

Table 1: Biochemical Activity of ATX968 Against DHX9

| Assay Type | Parameter | Value | Reference |

| ATPase Activity | EC50 | 2.9 µM (partial inhibition) | [5] |

| Unwinding Activity | IC50 | Full inhibition (specific value not provided) | [5] |

Table 2: Cellular Target Engagement of ATX968

| Assay | Cell Line | Parameter | Value | Reference |

| circBRIP1 Induction | Not specified | EC50 | 101 nM | [6] |

| circAKR1A1 Induction | Not specified | EC50 | 95 nM | [6] |

| circDKC1 Induction | Not specified | EC50 | 236 nM | [6] |

| Anti-Proliferative Activity | CRC-MSI Cells (n=13) | Average IC50 | ~1 µM | [7] |

| Anti-Proliferative Activity | CRC-MSS Cells (n=23) | Average IC50 | >10 µM | [7] |

Core Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.

DHX9 ATPase Biochemical Assay

This assay measures the ATP hydrolysis activity of DHX9, which is essential for its helicase function.

Principle: The assay quantifies the amount of ADP produced from ATP hydrolysis by DHX9 in the presence of a double-stranded RNA (dsRNA) substrate.

Protocol:

-

Reaction Setup: The assay is typically performed in a 384-well plate format.[8] The final reaction volume is 10-20 µL.[6][8]

-

Assay Buffer: A typical buffer consists of 40 mM HEPES (pH 7.5), 0.01% Tween 20, 0.01% BSA, 1 mM DTT, and 20 mM MgCl2.[8] RNase inhibitor (e.g., RNAseOUT) is included to prevent RNA degradation.[6][8]

-

Compound Preparation: Serial dilutions of the test compound (e.g., this compound) are prepared in DMSO and pre-stamped into the assay plates.[6]

-

Enzyme and Substrate Addition: Recombinant DHX9 protein is added to the wells containing the compound and pre-incubated for a defined period (e.g., 15 minutes).[8]

-

Reaction Initiation: The reaction is initiated by the addition of a dsRNA substrate and ATP.[8] A common substrate is a dsRNA with a 3' overhang.[8]

-

Detection: The amount of ADP produced is measured using a commercially available detection kit (e.g., ADP-Glo™ Kinase Assay). The luminescence signal is proportional to the amount of ADP generated and is read using a plate reader.

-

Data Analysis: The data is normalized to controls (no inhibitor and no enzyme) and the EC50 values are calculated using a suitable dose-response curve fitting model.

DHX9 Helicase (Unwinding) Assay

This assay directly measures the ability of DHX9 to unwind a dsRNA or DNA/RNA hybrid substrate.

Principle: A fluorescently labeled substrate is used, where the fluorescence is quenched when the strands are annealed. Upon unwinding by DHX9, the strands separate, leading to an increase in fluorescence.

Protocol:

-

Substrate Design: A common substrate consists of a fluorescently labeled oligonucleotide annealed to a quencher-labeled complementary strand, with a 3' overhang for DHX9 to bind.

-

Reaction Setup: The assay is performed in a 384-well plate format in a similar buffer to the ATPase assay.[6]

-

Compound Incubation: DHX9 enzyme is pre-incubated with the test compound.

-

Reaction Initiation: The reaction is initiated by the addition of the fluorescently labeled substrate.

-

Signal Detection: The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of unwinding is calculated from the linear phase of the reaction. The IC50 values are determined by plotting the unwinding rates against the inhibitor concentrations.

Cellular Target Engagement - circBRIP1 Induction Assay

This assay provides a cellular measure of DHX9 inhibition by quantifying the levels of a specific circular RNA, circBRIP1. DHX9 is known to resolve RNA structures, and its inhibition leads to the accumulation of certain circRNAs.[6]

Principle: The inhibition of DHX9's helicase activity leads to an accumulation of Alu-mediated circular RNAs, such as circBRIP1. The levels of circBRIP1 can be quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Protocol:

-

Cell Culture and Treatment: Cancer cell lines (e.g., HCT116) are cultured and treated with varying concentrations of the DHX9 inhibitor for a specified period (e.g., 24-72 hours).

-

RNA Extraction: Total RNA is extracted from the treated cells using a standard RNA isolation kit.

-

Reverse Transcription: The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and specific primers for circBRIP1.

-

Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers specific for the back-splice junction of circBRIP1. A housekeeping gene is used for normalization.

-

Data Analysis: The relative expression of circBRIP1 is calculated using the ΔΔCt method. The EC50 value is determined by plotting the fold induction of circBRIP1 against the inhibitor concentration.

Signaling Pathways and Mechanism of Action

DHX9 is involved in multiple signaling pathways critical for cell survival and proliferation. Its inhibition can therefore have profound effects on cancer cells.

DHX9 and NF-κB Signaling

DHX9 has been shown to be a binding partner of the NF-κB p65 subunit and acts as a coactivator for NF-κB-mediated transcription.[1] This suggests that inhibiting DHX9 could suppress the pro-survival and inflammatory signals driven by the NF-κB pathway.

Caption: DHX9 as a co-activator in the NF-κB signaling pathway.

Mechanism of Action of this compound (ATX968)

Structural studies have revealed that ATX968 is an allosteric inhibitor of DHX9.[5][9] It binds to a pocket distinct from the ATP binding site, at the interface of the RecA1 and MTAD domains.[9] This binding induces a conformational change that, while only partially inhibiting ATP hydrolysis, completely abrogates the helicase (unwinding) activity of the enzyme.[5] This allosteric mechanism provides a high degree of selectivity for DHX9.

Caption: Mechanism of action of the allosteric DHX9 inhibitor.

Experimental Workflow for DHX9 Inhibitor Characterization

The characterization of a novel DHX9 inhibitor typically follows a hierarchical workflow, starting from biochemical assays and progressing to cellular and in vivo models.

Caption: Hierarchical workflow for DHX9 inhibitor characterization.

Conclusion

The development of potent and selective inhibitors of DHX9, such as the allosteric inhibitor ATX968, provides valuable tools to probe the biology of this multifaceted enzyme and offers promising therapeutic avenues. This technical guide has summarized the key quantitative data, provided detailed experimental protocols for essential assays, and visualized the relevant signaling pathways and mechanisms of action. This information is intended to serve as a valuable resource for researchers in the field of drug discovery and development targeting DHX9.

References

- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. oncotarget.com [oncotarget.com]

- 4. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. accenttx.com [accenttx.com]

- 8. accenttx.com [accenttx.com]

- 9. researchgate.net [researchgate.net]

In Vitro Characterization of Dhx9-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Dhx9-IN-1, a potent and selective inhibitor of the ATP-dependent RNA helicase A (DHX9). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary details to understand and potentially replicate key experiments for the evaluation of this compound.

Quantitative Data Summary

The in vitro activity of this compound has been evaluated through a series of biochemical and cellular assays. The key quantitative data are summarized in the table below for clear comparison.

| Assay Type | Parameter Measured | Value | Compound ID | Source |

| Biochemical Assay | ||||

| DHX9 Enzymatic Activity | Inflection Point (IP) | 0.028 µM | Example 160 | [1] |

| (ADP-Glo) | Maximum Inhibition | 89.6% | Example 160 | [1] |

| Cellular Assays | ||||

| Cellular Target Engagement | EC50 (circBRIP1 mRNA levels in HCT 116 cells) | 1.41 µM | Example 160 | [1] |

| Antiproliferative Activity | IC50 (LS411N human cecum cancer cells) | 0.0036 µM | A related example | [2] |

| IC50 (H747 human cecum cancer cells) | ≤ 10 µM | A related example | [2] |

Note: this compound is referred to as "Example 160" in the source patent literature.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for characterizing DHX9 inhibitors.

DHX9 Enzymatic Activity Assay (ADP-Glo™)

This biochemical assay quantifies the ATPase activity of DHX9, which is essential for its helicase function. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the enzymatic reaction.

Methodology:

-

Reaction Setup: The reaction is typically performed in a 384-well plate format. Each well contains recombinant human DHX9 enzyme in a buffered solution.

-

Compound Addition: this compound, dissolved in DMSO, is serially diluted and added to the reaction wells. Control wells contain DMSO only.

-

Initiation: The reaction is initiated by the addition of ATP and a suitable RNA substrate.

-

Incubation: The reaction mixture is incubated at a controlled temperature to allow for ATP hydrolysis by DHX9.

-

ADP Detection: After incubation, the ADP-Glo™ Reagent is added to terminate the enzymatic reaction and deplete the remaining ATP.

-

Kinase Detection: The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Analysis: The luminescence is measured using a plate reader. The inflection point (IP) and maximum inhibition are calculated from the dose-response curve.[1]

Cellular Target Engagement Assay (circBRIP1 qPCR)

This assay measures the ability of this compound to engage with its target, DHX9, within a cellular context. Inhibition of DHX9 leads to an increase in the levels of specific circular RNAs, such as circBRIP1, which can be quantified by quantitative PCR (qPCR).

Methodology:

-

Cell Culture: Human colon cancer cells (HCT 116) are cultured in appropriate media.

-

Compound Treatment: Cells are treated with varying concentrations of this compound for a specified period.

-

RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into cDNA.

-

qPCR: The levels of circBRIP1 and a housekeeping gene (for normalization) are quantified using TaqMan multiplex qPCR assays.

-

Data Analysis: The relative expression of circBRIP1 is calculated, and the EC50 value is determined from the dose-response curve.[1]

Antiproliferative Activity Assay (CellTiter-Glo®)

This cellular assay assesses the effect of this compound on the proliferation of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP.

Methodology:

-

Cell Seeding: Human cecum cancer cells (LS411N and H747) are seeded into 96-well plates.

-

Compound Addition: The cells are treated with a serial dilution of this compound.

-

Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

-

ATP Measurement: CellTiter-Glo® Reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: Luminescence is measured, and the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the context and methodology of this compound characterization, the following diagrams are provided.

References

The Impact of Small Molecule Inhibitor Dhx9-IN-1 on DHX9 Helicase Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction to DHX9 Helicase

DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a multifunctional enzyme crucial to numerous cellular processes.[1][2] As a member of the DExD/H-box family of helicases, DHX9 utilizes the energy from ATP hydrolysis to unwind a variety of nucleic acid structures, including double-stranded RNA (dsRNA), DNA-RNA hybrids, and complex secondary structures like G-quadruplexes and R-loops.[1][3][4] This activity is integral to the regulation of DNA replication, transcription, translation, RNA processing and transport, and the maintenance of genomic stability.[1][3] Given its central role in these fundamental processes, dysregulation of DHX9 activity has been implicated in the pathogenesis of various diseases, including cancer and viral infections, making it an attractive target for therapeutic intervention.[1][5]

Small Molecule Inhibitors of DHX9

The development of small molecule inhibitors targeting DHX9 provides powerful tools to probe its biological functions and offers potential therapeutic avenues. This guide focuses on Dhx9-IN-1 and provides comparative data on a well-characterized inhibitor, ATX968, to offer a comprehensive understanding of DHX9 inhibition.

This compound

This compound is a small molecule identified as an inhibitor of the ATP-dependent RNA helicase A (DHX9).[6] Currently, publicly available quantitative data on its direct enzymatic inhibition of DHX9 is limited.

| Compound | Assay Type | Parameter | Value | Reference |

| This compound | Cellular Assay | EC50 | 6.94 μM | [6] |

Note: The specific cellular assay conditions for the EC50 value of this compound are not detailed in the available literature.

ATX968: A Well-Characterized Allosteric Inhibitor

ATX968 is a potent and selective, orally available inhibitor of DHX9.[3] Extensive research has characterized its mechanism of action and its effects on DHX9's enzymatic activities and in cellular and preclinical models.[3][7] ATX968 binds to an allosteric site near the RNA channel exit, distinct from the ATP-binding pocket.[7] This binding locks the helicase in an inactive conformation.[7]

| Compound | Assay Type | Parameter | Value | Reference |

| ATX968 | Helicase Unwinding Assay | IC50 | 0.225 μM | [7] |

| ATX968 | ATPase Assay | EC50 | 0.156 μM | [7] |

| ATX968 | Cellular Assay (circBRIP1) | EC50 | 0.054 μM | |

| Compound 1 (ATX968 precursor) | Helicase Unwinding Assay | IC50 | 21.4 μM | [7] |

| Compound 1 (ATX968 precursor) | ATPase Assay | EC50 | 2.9 μM (partial inhibition) | [7] |

Experimental Protocols

Detailed and robust assays are critical for the identification and characterization of DHX9 inhibitors. Below are representative protocols for key biochemical assays used to measure DHX9 helicase and ATPase activity.

DHX9 Helicase Activity Assay (Fluorogenic)

This assay measures the unwinding of a dsRNA substrate by monitoring a fluorescence signal. The substrate consists of a fluorophore-labeled RNA strand and a quencher-labeled complementary strand. Unwinding separates the strands, leading to an increase in fluorescence.

Materials:

-

Purified recombinant DHX9 protein

-

Fluorogenic dsRNA substrate (e.g., TAMRA-labeled RNA annealed to a BHQ-labeled RNA)

-

Assay Buffer: 40 mM HEPES pH 7.5, 20 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 0.01% BSA

-

ATP solution

-

RNase inhibitor (e.g., RNAseOUT™)

-

384-well, non-binding black plates

-

Plate reader with fluorescence detection capabilities

Protocol:

-

Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO.

-

Add 100 nL of the inhibitor dilutions to the wells of the 384-well plate.

-

Prepare a master mix containing assay buffer, RNase inhibitor, and the dsRNA substrate (final concentration, e.g., 12.5 nM).

-

Add the master mix to the wells containing the inhibitor.

-

Prepare a solution of DHX9 protein in assay buffer (final concentration, e.g., 2.5 nM) and add it to the wells.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding ATP to a final concentration of 5 µM.

-

Immediately begin kinetic reading on a plate reader (e.g., excitation at 555 nm and emission at 585 nm for TAMRA) at 60-second intervals for 30 minutes.

-

Calculate the rate of reaction from the linear phase of the fluorescence increase.

-

Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a four-parameter logistic equation.

DHX9 ATPase Activity Assay (Luminescence-based)

This assay quantifies the ATP hydrolysis activity of DHX9 by measuring the amount of ADP produced. The ADP-Glo™ Kinase Assay system is commonly used for this purpose, which measures ADP through a luciferase-based reaction.

Materials:

-

Purified recombinant DHX9 protein

-

dsRNA or ssDNA substrate to stimulate ATPase activity

-

Assay Buffer: 40 mM HEPES pH 7.5, 20 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 0.01% BSA

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well, white plates

-

Plate reader with luminescence detection capabilities

Protocol:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

Add 100 nL of the inhibitor dilutions to the wells of the 384-well plate.

-

Prepare a solution of DHX9 protein in assay buffer (final concentration, e.g., 0.625 nM) and add it to the wells.

-

Add the stimulating nucleic acid substrate (e.g., 15 nM dsRNA).

-

Incubate the plate for 15 minutes at room temperature.

-

Initiate the reaction by adding ATP to a final concentration of 5 µM.

-

Incubate the reaction for 45-60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

-

After a 40-minute incubation, add the Kinase Detection Reagent.

-

Incubate for another 30-60 minutes and measure the luminescence using a plate reader.

-

Calculate the EC50 value by plotting the luminescence signal against the inhibitor concentrations.

DHX9 Signaling Pathways and Inhibition

DHX9 is a central node in several critical cellular signaling pathways. Inhibition of its helicase activity can have profound effects on these pathways, leading to anti-tumor responses.

DHX9 in the DNA Damage Response

DHX9 plays a crucial role in maintaining genomic stability, in part through its interaction with BRCA1.[3] In response to DNA double-strand breaks (DSBs), DHX9 is recruited to the damage site where it facilitates the recruitment of BRCA1 to promote homologous recombination repair. Inhibition of DHX9 can disrupt this process, leading to an accumulation of DNA damage.

Caption: DHX9's role in the DNA damage response via BRCA1 recruitment.

DHX9 in Innate Immunity Signaling

DHX9 can act as a sensor for viral nucleic acids, triggering innate immune responses through the NF-κB signaling pathway.[4] In some contexts, nuclear DHX9 acts as a transcriptional coactivator for NF-κB, promoting the expression of pro-inflammatory cytokines.[4]

Caption: DHX9 as a coactivator in the NF-κB signaling pathway.

Logical Workflow for DHX9 Inhibitor Screening

A typical workflow for identifying and characterizing DHX9 inhibitors involves a series of biochemical and cellular assays.

Caption: A logical workflow for the discovery of DHX9 inhibitors.

Conclusion

DHX9 is a compelling therapeutic target due to its multifaceted roles in cellular homeostasis and disease. Small molecule inhibitors like this compound and ATX968 are invaluable for dissecting the complex biology of DHX9 and for developing novel therapeutic strategies. While detailed biochemical data for this compound is currently limited, the extensive characterization of inhibitors like ATX968 provides a clear roadmap for future studies. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers in this exciting field. Further investigation into the specific mechanism of action and quantitative inhibitory profile of this compound will be crucial for its development as a research tool or therapeutic agent.

References

- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. accenttx.com [accenttx.com]

- 5. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of DHX9 in Cancer Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifaceted enzyme with pivotal roles in a myriad of cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2][3] Its dysregulation is increasingly implicated in the hallmarks of cancer, positioning it as a protein of significant interest in oncology research and therapeutic development. This guide provides a comprehensive overview of the current understanding of DHX9's function in cancer biology, its clinical significance, and its potential as a therapeutic target. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of DHX9's complex and often contradictory roles in malignancy.

The Multifaceted Functions of DHX9 in the Cell

DHX9 is a member of the DExD/H-box family of helicases, which are characterized by their ability to unwind nucleic acid duplexes in an ATP-dependent manner.[2] It is involved in a wide array of fundamental cellular processes:

-

DNA Replication and Repair: DHX9 localizes to origins of replication and is essential for efficient DNA synthesis.[1][3] Its suppression can lead to replication stress and the activation of DNA damage response pathways.[1][3] DHX9 interacts with key DNA repair proteins such as BRCA1, playing a role in homologous recombination-mediated repair of DNA double-strand breaks.[1][4][5]

-

Transcription and RNA Processing: DHX9 acts as a transcriptional regulator, influencing the expression of both oncogenes and tumor suppressor genes.[1] It can function as a scaffold, bridging transcription factors and co-activators to RNA Polymerase II.[1][6]

-

Translation and microRNA Biogenesis: DHX9 is involved in the regulation of protein synthesis and the processing of microRNAs, which are critical regulators of gene expression.[2]

-

Genomic Stability: By resolving R-loops (three-stranded nucleic acid structures), DHX9 plays a crucial role in maintaining genomic integrity.[1]

The diverse functions of DHX9 underscore its importance in cellular homeostasis. Consequently, its dysregulation can have profound effects, contributing to the development and progression of cancer.[1][3]

The Dichotomous Role of DHX9 in Cancer

The role of DHX9 in cancer is complex and context-dependent, with studies reporting both oncogenic and tumor-suppressive functions.[1][3]

2.1. DHX9 as an Oncogene:

In many cancer types, DHX9 is overexpressed and its elevated levels are often associated with poor prognosis.[7] Its oncogenic activities are attributed to its involvement in:

-

Promoting Cell Proliferation: DHX9 can enhance the transcription of pro-proliferative genes like Cyclin D1, a key regulator of the cell cycle.[1][8]

-

Enhancing Tumor Growth and Metastasis: Studies have shown that DHX9 promotes the proliferation, migration, and invasion of cancer cells.[6][9]

-

Activating Pro-survival Signaling: DHX9 can activate the NF-κB signaling pathway, a key regulator of inflammation and cell survival, by promoting the nuclear translocation and transcriptional activity of p65.[6][9]

2.2. DHX9 as a Tumor Suppressor:

Conversely, DHX9 also exhibits tumor-suppressive properties through:

-

Activation of the p53 Pathway: Suppression of DHX9 can induce a p53-dependent apoptotic or senescence response in cancer cells.[1][3][10]

-

Transcriptional Co-activation of Tumor Suppressors: DHX9 can bind to the promoter of the tumor suppressor gene p16INK4a and function as a transcriptional co-activator.[1][8]

-

Interaction with BRCA1: Its collaboration with the tumor suppressor BRCA1 in DNA repair is crucial for maintaining genomic stability.[1][4][5]

This dual functionality highlights the intricate regulatory networks that govern DHX9's activity and its ultimate impact on tumorigenesis.

Quantitative Data Summary

The following tables summarize the expression levels of DHX9 in various cancers and its correlation with clinical outcomes, based on data from The Cancer Genome Atlas (TCGA) and other studies.

| Table 1: DHX9 mRNA Expression in Cancer vs. Normal Tissues (TCGA Data) |

| Cancer Type |

| Bladder Urothelial Carcinoma (BLCA) |

| Breast Invasive Carcinoma (BRCA) |

| Cholangiocarcinoma (CHOL) |

| Colon Adenocarcinoma (COAD) |

| Esophageal Carcinoma (ESCA) |

| Head and Neck Squamous Cell Carcinoma (HNSC) |

| Liver Hepatocellular Carcinoma (LIHC) |

| Lung Adenocarcinoma (LUAD) |

| Lung Squamous Cell Carcinoma (LUSC) |

| Rectum Adenocarcinoma (READ) |

| Stomach Adenocarcinoma (STAD) |

| Cervical Squamous Cell Carcinoma (CESC) |

| Glioblastoma Multiforme (GBM) |

| Prostate Adenocarcinoma (PRAD) |

| Uterine Corpus Endometrial Carcinoma (UCEC) |

| Kidney Chromophobe (KICH) |

| Kidney Renal Clear Cell Carcinoma (KIRC) |

| Kidney Renal Papillary Cell Carcinoma (KIRP) |

| Thyroid Carcinoma (THCA) |

| Table 2: Prognostic Value of DHX9 Expression in Various Cancers |

| Cancer Type |

| Liver Hepatocellular Carcinoma (LIHC) |

| Lung Adenocarcinoma (LUAD) |

| Breast Invasive Carcinoma (BRCA) |

| Prostate Adenocarcinoma (PRAD) |

| Adrenocortical Carcinoma (ACC) |

| Kidney Renal Clear Cell Carcinoma (KIRC) |

Key Signaling Pathways Involving DHX9

DHX9 is a critical node in several signaling pathways that are frequently dysregulated in cancer.

4.1. DHX9 and the NF-κB Signaling Pathway

DHX9 plays a pro-tumorigenic role by activating the NF-κB pathway. It physically interacts with the p65 subunit of NF-κB and enhances its transcriptional activity. This leads to the increased expression of NF-κB target genes that promote cell survival and proliferation.[6][9]

Caption: DHX9 enhances NF-κB signaling by interacting with p65 and RNA Pol II.

4.2. DHX9 and the p53 Signaling Pathway

The interaction between DHX9 and the p53 pathway is complex. DHX9 knockdown can induce a p53-dependent senescence or apoptosis. This suggests that in some contexts, DHX9 may act to suppress p53 activity, and its inhibition can unleash the tumor-suppressive functions of p53.[1][3][10]

Caption: Inhibition of DHX9 can lead to p53 activation and tumor suppression.

4.3. DHX9 and EGFR Signaling

DHX9 can mediate the transcriptional activation of genes downstream of the Epidermal Growth Factor Receptor (EGFR). Following EGF stimulation, EGFR can translocate to the nucleus where it acts as a transcriptional co-activator. DHX9 facilitates the binding of nuclear EGFR to the promoters of its target genes, such as Cyclin D1, thereby promoting cell proliferation.[1][8]

Caption: DHX9 facilitates EGFR-mediated transcription of Cyclin D1.

4.4. DHX9 and the BRCA1-mediated DNA Damage Response

DHX9 plays a crucial role in the DNA damage response by interacting with BRCA1. Upon DNA damage, DHX9 is recruited to the damage sites and facilitates the recruitment of BRCA1. This complex is essential for the initiation of homologous recombination repair of DNA double-strand breaks, thereby maintaining genomic stability.[1][4][5]

Caption: DHX9 and BRCA1 cooperate in the repair of DNA double-strand breaks.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the function of DHX9.

5.1. siRNA-mediated Knockdown of DHX9 and Western Blot Analysis

This protocol describes the silencing of DHX9 expression using small interfering RNA (siRNA) and the subsequent verification of knockdown efficiency by Western blotting.

-

Cell Culture and Transfection:

-

Plate cancer cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

-

Prepare the siRNA transfection mix according to the manufacturer's instructions (e.g., using Lipofectamine RNAiMAX). Briefly, dilute the DHX9-specific siRNA and a non-targeting control siRNA in serum-free medium.

-

In a separate tube, dilute the transfection reagent in serum-free medium.

-

Combine the diluted siRNA and transfection reagent, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.

-

Add the complexes dropwise to the cells.

-

Incubate the cells for 48-72 hours post-transfection.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

Determine the protein concentration using a BCA protein assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein extract by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE on a 4-12% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against DHX9 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

5.2. Immunohistochemistry (IHC) for DHX9 in Paraffin-Embedded Tissues

This protocol outlines the procedure for detecting DHX9 protein expression and localization in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.

-

Rinse with PBS.

-

Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum) for 1 hour.

-

-

Primary Antibody Incubation:

-

Incubate slides with a primary antibody against DHX9 overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Wash slides with PBS.

-

Incubate with a biotinylated secondary antibody for 30 minutes.

-

Wash slides with PBS.

-

Incubate with a streptavidin-HRP conjugate for 30 minutes.

-

Wash slides with PBS.

-

Develop the signal using a DAB chromogen solution until the desired staining intensity is reached.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

-

Microscopy:

-

Examine the slides under a light microscope to assess DHX9 expression and localization.

-

5.3. Co-Immunoprecipitation (Co-IP) to Identify DHX9-Interacting Proteins

This protocol is used to isolate DHX9 and its interacting proteins from cell lysates.

-

Cell Lysis:

-

Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.

-

Incubate on ice for 30 minutes.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Pre-clearing:

-

Incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the pre-cleared supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody against DHX9 or a control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins.

-

5.4. Chromatin Immunoprecipitation (ChIP) to Identify DHX9 Target Genes

ChIP is used to identify the genomic regions that DHX9 binds to.

-

Cross-linking:

-

Treat cells with formaldehyde to cross-link proteins to DNA.

-

Quench the reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Sonify the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody against DHX9 or a control IgG overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit.

-

-

Analysis:

-

Analyze the purified DNA by qPCR to quantify the enrichment of specific promoter regions or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

-

5.5. Helicase Activity Assay

This assay measures the ability of DHX9 to unwind a nucleic acid duplex.

-

Substrate Preparation:

-

Use a fluorescently labeled nucleic acid substrate. This is typically a short duplex with a fluorophore on one strand and a quencher on the other. When the duplex is unwound, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

-

Reaction Setup:

-

In a microplate, combine purified recombinant DHX9 protein with the helicase reaction buffer and the fluorescent substrate.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding ATP.

-

Measure the increase in fluorescence over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction to determine the helicase activity. This assay can be adapted to screen for inhibitors of DHX9 helicase activity.

-

Conclusion and Future Directions

DHX9 is a critical player in cancer biology, exhibiting a complex and context-dependent role that can either promote or suppress tumorigenesis. Its overexpression in numerous cancers and its association with poor prognosis highlight its potential as a valuable biomarker and a promising therapeutic target. The detailed understanding of its involvement in key signaling pathways and its fundamental cellular functions provides a solid foundation for the development of novel anti-cancer strategies.

Future research should focus on:

-

Elucidating the context-dependent regulation of DHX9: Understanding the molecular switches that determine its oncogenic versus tumor-suppressive functions is crucial for targeted therapies.

-

Developing specific and potent DHX9 inhibitors: The design of small molecules that can modulate DHX9's helicase activity or its protein-protein interactions holds significant therapeutic promise.

-

Identifying predictive biomarkers for DHX9-targeted therapies: Determining which patient populations are most likely to benefit from DHX9 inhibition will be essential for clinical success.

By continuing to unravel the complexities of DHX9 biology, the scientific community can pave the way for innovative and effective cancer treatments.

References

- 1. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. DHX9-dependent recruitment of BRCA1 to RNA promotes DNA end resection in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dependence of p53-deficient cells on the DHX9 DExH-box helicase - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Dhx9-IN-1 in Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the preliminary in vitro studies of Dhx9-IN-1, a potent and selective inhibitor of the ATP-dependent RNA helicase DHX9. DHX9 is a crucial enzyme involved in various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2] Its elevated expression in several cancer types has made it an attractive target for therapeutic intervention.[1][3] This document summarizes the quantitative effects of this compound on cancer cell lines, details the experimental protocols used in these studies, and visualizes the key signaling pathways implicated in its mechanism of action. This compound is also known by the synonyms ATX968 and DHX9-IN-2.[4][5]

Quantitative Data Summary

The anti-proliferative activity of this compound (ATX968) has been evaluated across a panel of cancer cell lines, with a notable selectivity for those with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR) status.[1][3] The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values from these studies are summarized below.

| Cell Line | Cancer Type | MSI Status | Proliferation IC50 (µM) | circBRIP1 EC50 (µM) | Reference |

| LS411N | Colorectal | MSI-H | < 1 | - | [1] |

| HCT116 | Colorectal | MSI-H | < 1 | 0.054 | [1][5] |

| SW480 | Colorectal | MSS | > 10 | - | [1] |

| NCI-H747 | Colorectal | MSS | > 10 | - | [1] |

| AN3 CA | Endometrial | MSI-H | < 1 | - | [1] |

| ISHIKAWA | Endometrial | MSI-H | < 1 | - | [1] |

| MFE-280 | Endometrial | MSS | > 10 | - | [1] |

| SNU-1 | Gastric | MSI-H | < 1 | - | [1] |

| SNU-16 | Gastric | MSS | > 10 | - | [1] |

| A549 | Lung | - | - | - | [6] |

| DHX9-shRNA-A549 | Lung | - | 49.04 (for enoxacin) | - | [6] |

| H446 | Small Cell Lung | - | - | - | [6] |

| PC9 | Lung | - | - | - | [6] |

| THP-1 | Acute Myeloid Leukemia | - | Dose-dependent inhibition | - | [3] |

| MOLM-13 | Acute Myeloid Leukemia | - | Dose-dependent inhibition | - | [3] |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo)

This protocol is adapted from studies evaluating the anti-proliferative effects of this compound.[1]

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 1,000-5,000 cells per well in their respective growth media.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (ATX968) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 10 days at 37°C in a humidified incubator with 5% CO2.

-

Luminescence Measurement: Add CellTiter-Glo® 2.0 Reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescent signal using a plate reader, such as the EnVision Multimode Plate Reader.

-

Data Analysis: Report cell viability as a percentage relative to the vehicle-treated cells. Calculate the IC50 value using a suitable software package with a four-parameter logistic model.

Western Blotting

This protocol provides a general framework for assessing protein expression changes upon this compound treatment.

-

Cell Lysis: Treat cells with this compound for the desired time and concentration. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., DHX9, γH2AX, p-CHK1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Apoptosis Assay (Annexin V Staining)

This method is used to quantify apoptosis induced by this compound.[1]

-

Cell Treatment: Treat LS411N (MSI-H) and NCI-H747 (MSS) cells with 1 µM ATX968 or DMSO for 1 to 6 days.

-

Cell Collection: Collect both adherent and detached cells by trypsinization and centrifugation.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-PE and a viability dye (e.g., LIVE/DEAD Fixable Violet) according to the manufacturer's protocol.

-

Flow Cytometry: Acquire the stained samples on a flow cytometer (e.g., Attune NxT).

-

Data Analysis: Analyze the flow cytometry data to determine the percentage of apoptotic (Annexin V positive) cells.

Signaling Pathways and Mechanisms of Action

Inhibition of DHX9 by this compound triggers two major cellular responses: the DNA damage response and the innate immune response.

DNA Damage Response Pathway

DHX9 plays a critical role in resolving R-loops, which are three-stranded nucleic acid structures that can cause replication stress and DNA damage. Inhibition of DHX9 leads to the accumulation of R-loops, resulting in replication fork stalling and DNA double-strand breaks.[7] This, in turn, activates the ATR-CHK1 signaling pathway, a key regulator of the DNA damage response.[7][8]

Innate Immune Response Pathway (cGAS-STING)

The accumulation of cytoplasmic DNA fragments resulting from DHX9 inhibition-induced DNA damage can activate the cGAS-STING pathway of the innate immune system.[9][10][11] This leads to the production of type I interferons and other inflammatory cytokines, triggering an anti-tumor immune response.

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary in vitro evaluation of this compound.

Conclusion

Preliminary studies on this compound reveal its potential as a selective anti-cancer agent, particularly for tumors with deficiencies in the mismatch repair pathway. Its mechanism of action involves the induction of replication stress and DNA damage, leading to cell cycle arrest and apoptosis, as well as the activation of an innate immune response through the cGAS-STING pathway. The data and protocols presented in this guide provide a solid foundation for further investigation and development of DHX9 inhibitors as a novel cancer therapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. accenttx.com [accenttx.com]

- 3. DHX9 as a prognostic biomarker and its biological roles in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ATR phosphorylates DHX9 at serine 321 to suppress R-loop accumulation upon genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

Probing the Multifaceted Roles of DHX9: A Technical Guide to the Chemical Probe Dhx9-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dhx9-IN-1 as a chemical probe for the ATP-dependent RNA/DNA helicase DHX9. DHX9 is a critical enzyme involved in a multitude of cellular processes, including transcription, translation, RNA processing, and the maintenance of genomic stability.[1][2] Its dysregulation has been implicated in various cancers, making it a compelling target for therapeutic development.[3][4] This document details the properties of this compound and a related potent inhibitor, ATX968, summarizes key experimental data in structured tables, provides detailed protocols for relevant assays, and visualizes associated signaling pathways and experimental workflows.

Core Concepts: DHX9 Function and Inhibition

DHX9, also known as RNA Helicase A (RHA), utilizes the energy from ATP hydrolysis to unwind complex nucleic acid structures such as R-loops (RNA:DNA hybrids) and G-quadruplexes.[3][5] This activity is crucial for preventing replication stress and DNA damage.[3] DHX9 has been identified as a dependency in certain cancer types, particularly those with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR), making it a promising target for precision oncology.[3][6]

Chemical probes like this compound and ATX968 are invaluable tools for elucidating the specific cellular functions of DHX9 and for validating it as a therapeutic target. These small molecules inhibit the enzymatic activity of DHX9, leading to the accumulation of its nucleic acid substrates, which in turn triggers cellular stress responses, cell cycle arrest, and apoptosis, particularly in vulnerable cancer cells.[3][6]

Quantitative Data for DHX9 Chemical Probes

The following tables summarize the available quantitative data for this compound and the more extensively characterized inhibitor, ATX968.

Table 1: Biochemical and Cellular Potency of DHX9 Inhibitors

| Compound | Assay Type | Description | IC50 / EC50 | Reference |

| This compound | Cellular | Inhibition of DHX9 in cells | 6.94 µM (EC50) | [7] |

| ATX968 (DHX9-IN-2) | Biochemical | Inhibition of recombinant human DHX9 activity (ADP-Glo assay) | 0.0029 µM (Inflection Point) | [8] |

| ATX968 (DHX9-IN-2) | Cellular | circBRIP1 mRNA induction in HCT116 cells | 0.0008 µM (EC50) | [8] |

| ATX968 (DHX9-IN-2) | Cellular | Anti-proliferative activity in LS411N cells (CellTiter-Glo) | 0.0036 µM (IC50) | [8] |

| ATX968 (DHX9-IN-2) | Cellular | Anti-proliferative activity in H747 cells (CellTiter-Glo) | ≤ 10 µM (IC50) | [8] |

| DHX9-IN-3 | Cellular | Anti-proliferative activity in LS411N cells | 8.7 nM (IC50) | [9] |

Table 2: In Vivo Pharmacokinetics of ATX968 in Mice

| Dose and Route | Cmax | AUC0-24h | Reference |

| 10 mg/kg, single oral dose (CD-1 mice) | 1.1 µM | 9.8 µMh | [10] |

| 100 mg/kg, single oral dose (Balb/c mice) | 10.2 µM | 155 µMh | [10] |

| 300 mg/kg, single oral dose (Balb/c mice) | 30.6 µM | 588 µM*h | [10] |

Key Experimental Protocols

Detailed methodologies for studying DHX9 function and its inhibition are provided below.

Biochemical Assays

1. DHX9 ATPase Activity Assay (ADP-Glo™)

This assay quantifies the ATPase activity of DHX9 by measuring the amount of ADP produced.

-

Materials:

-

Recombinant human DHX9 protein (e.g., BPS Bioscience #102248)

-

U2 Assay Buffer (BPS Bioscience #78856)

-

DHX9 Substrate (non-fluorogenic) (e.g., BPS Bioscience #82972)

-

4 mM ATP solution (BPS Bioscience #82509)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

White, low-volume 96-well or 384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in U2 Assay Buffer. The final DMSO concentration should not exceed 1%.

-

Add 17.5 µL of diluted DHX9 (2.2 ng/µL) to each well.

-

Add 2.5 µL of the diluted test inhibitor or diluent solution (for controls) to the appropriate wells.

-

Pre-incubate the plate for 20-60 minutes at room temperature.

-

Dilute the DHX9 substrate 25-fold with U2 Assay Buffer.

-

Add 2.5 µL of the diluted substrate to the "Test Inhibitor" and "Positive Control" wells. Add 2.5 µL of U2 Assay Buffer to the "Blank" wells.

-

Dilute 4 mM ATP to 1 mM with U2 Assay Buffer.

-

Initiate the reaction by adding 2.5 µL of 1 mM ATP to all wells.

-

Incubate for 2 hours at room temperature.

-

Add 25 µL of ADP-Glo™ reagent to each well and incubate for 45 minutes at room temperature, protected from light.

-

Add 50 µL of Kinase Detection Reagent to each well and incubate for another 45 minutes at room temperature, protected from light.

-

Read the luminescence using a microplate reader.

-

Subtract the "Blank" values from all other readings and calculate the percent inhibition.[11]

-

2. DHX9 Helicase Unwinding Assay (Fluorescence-based)

This assay measures the ability of DHX9 to unwind a double-stranded RNA substrate.

-

Materials:

-

Recombinant human DHX9 protein

-

Helicase Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl2, 1 mM DTT, 0.01% Tween 20, 0.01% BSA, 0.004 U/mL RNaseOUT.[12]

-

Fluorogenic RNA substrate: A double-stranded RNA probe with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., BHQ) on the other.[13]

-

ATP solution

-

Test inhibitor dissolved in DMSO

-

Black, non-binding 384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in the helicase assay buffer.

-

Add the diluted inhibitor or buffer to the wells of the 384-well plate.

-

Add the fluorogenic RNA substrate to all wells.

-

Add recombinant DHX9 protein to all wells except the "no enzyme" control.

-

Pre-incubate the plate at room temperature.

-

Initiate the reaction by adding ATP.

-